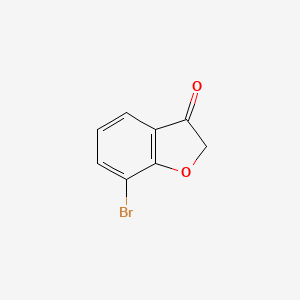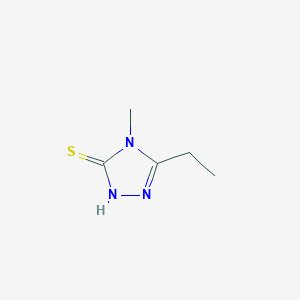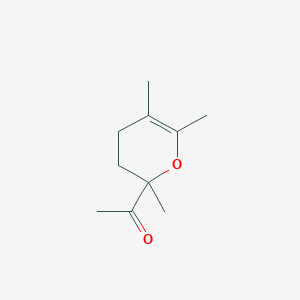
7-Bromo-3-benzofuranone
Übersicht
Beschreibung
7-Bromo-3-benzofuranone is a compound that belongs to the class of organic compounds known as benzofuranones. These compounds contain a benzene ring fused to a furanone ring. The bromine atom at the seventh position indicates that it is a brominated derivative of benzofuranone, which may affect its reactivity and physical properties.
Synthesis Analysis
The synthesis of benzofuran derivatives, including those similar to 7-Bromo-3-benzofuranone, has been explored in various studies. For instance, the synthesis of 2,3-disubstituted benzofurans has been achieved using acrolein dimer and 1,3-dicarbonyl compounds with N-bromosuccinimide as an oxidizing agent, which could potentially be adapted for the synthesis of 7-Bromo-3-benzofuranone . Additionally, the synthesis of benzofuran derivatives has been reported through the reaction of hydroxy-formyl compounds with ethyl bromomalonate, followed by a series of hydrolysis and decarboxylation steps . These methods provide a foundation for the synthesis of various benzofuran derivatives, including brominated ones.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be complex, with various substituents affecting the overall geometry. For example, the crystal structure of a related compound, 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran, shows a significant dihedral angle between the planes of the benzofuran ring system and the bromophenyl ring, which could be indicative of the steric interactions present in brominated benzofuranones .
Chemical Reactions Analysis
Benzofuran derivatives can undergo a range of chemical reactions. The presence of a bromine atom in 7-Bromo-3-benzofuranone suggests that it could be used as a precursor in various coupling reactions, such as those catalyzed by copper(I) iodide, to yield disubstituted benzofurans . The bromine atom can act as a good leaving group, facilitating nucleophilic substitution reactions that can lead to further functionalization of the benzofuran core.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on their substitution patterns. For example, the presence of a bromine atom can increase the molecular weight and influence the compound's boiling and melting points. The reactivity of the bromine atom also imparts certain chemical properties, such as the ability to participate in electrophilic aromatic substitution reactions. The crystal structure analysis of a related compound provides insights into the potential intermolecular interactions, such as hydrogen bonding and π-π interactions, which can affect the compound's solubility and stability .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pesticide Intermediates
7-Bromo-3-benzofuranone derivatives are used as intermediates in the synthesis of pesticides. The compound 2-Bromo-6-chloro-3(2H)-benzofuranone, for instance, is synthesized from 4-chloro salicylic acid and used as an intermediate in pesticides. This process involves several steps including esterification, etherification, hydrolysis, cyclization, and bromination, highlighting the compound's significance in complex chemical syntheses (Xiaojun, 2005).
Medicinal Chemistry and Drug Development
7-Bromo-3-benzofuranone is a critical component in the synthesis of pharmaceutical compounds. Research has shown its utility in the development of anti-cancer agents. For example, derivatives of 4,6-dihydroxy-2-phenyl-1-benzofuran-3(2H)-one have shown potent activity against skin cancer cell lines, indicating the therapeutic potential of 7-Bromo-3-benzofuranone-based compounds in oncology (Doonaboyina et al., 2019).
Organic Chemistry and Catalysis
The compound has also been used to explore the Darzens reaction, a method to produce flavonoid-derived epoxides. However, the reaction with 7-Bromo-3-benzofuranone derivatives led to the formation of flavonols and benzofuranyl-substituted flavonols, demonstrating its role in organic synthesis and catalysis (Ottersbach et al., 2008).
Synthesis of Benzofuranone Derivatives
Studies have focused on synthesizing 3(2H)-benzofuranone derivatives, showing that depending on the reaction conditions, different products can be obtained. This indicates the versatile nature of 7-Bromo-3-benzofuranone in chemical synthesis (Bokotey et al., 2002).
Antimicrobial and Anticancer Properties
7-Bromo-3-benzofuranone derivatives have been investigated for their antimicrobial properties, as well as for their potential in cancer treatment. For instance, amide derivatives of benzodifuran-2-carboxylic acid have shown antimicrobial activity against a range of bacteria and fungi (Soni & Soman, 2014).
Safety And Hazards
Zukünftige Richtungen
Benzofuran and its derivatives, including 7-Bromo-3-benzofuranone, have attracted considerable attention due to their wide range of biological and pharmacological applications . They are seen as potential natural drug lead compounds . Future research in this area is expected to focus on the discovery of new drugs in the fields of drug invention and development .
Eigenschaften
IUPAC Name |
7-bromo-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCVLLXCJNKGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399773 | |
| Record name | 7-BROMO-3-BENZOFURANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-benzofuranone | |
CAS RN |
519018-52-1 | |
| Record name | 7-BROMO-3-BENZOFURANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2,3-dihydro-1-benzofuran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)
![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)




![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)


![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)
